Cas no 878058-76-5 (2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide)

2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a complex indole-based structure with sulfonyl and acetamide functional groups. Its molecular architecture, incorporating an azepane ring and a 3-methylphenyl moiety, suggests potential utility in medicinal chemistry and biochemical research. The compound’s sulfonamide linkage and amide group may contribute to its stability and selective binding properties, making it a candidate for investigating enzyme inhibition or receptor modulation. Its structural complexity allows for tailored interactions with biological targets, offering researchers a versatile scaffold for further derivatization. This compound is primarily of interest in pharmaceutical development and mechanistic studies due to its well-defined chemical framework.
2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide structure
878058-76-5 structure
Product Name:2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide
CAS No:878058-76-5
MF:C25H29N3O4S
MW:467.580465078354
CID:5511690
Update Time:2025-06-11

2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
    • 2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide
    • Inchi: 1S/C25H29N3O4S/c1-19-9-8-10-20(15-19)26-24(29)18-33(31,32)23-16-28(22-12-5-4-11-21(22)23)17-25(30)27-13-6-2-3-7-14-27/h4-5,8-12,15-16H,2-3,6-7,13-14,17-18H2,1H3,(H,26,29)
    • InChI Key: LDOVIJLPWIWGKP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1)(=O)CS(C1C2=C(N(CC(N3CCCCCC3)=O)C=1)C=CC=C2)(=O)=O

2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide Pricemore >>

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Additional information on 2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide

Introduction to 2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 878058-76-5, specifically named as 2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule, characterized by its intricate structural framework, has garnered attention in recent years due to its potential applications in addressing complex biological targets. The structural motif incorporates a sulfonyl group linked to a highly functionalized indole scaffold, further modified with an azepane ring and an N-(3-methylphenyl)acetamide moiety, which collectively contribute to its unique chemical and biological properties.

In the realm of chemical biology, the exploration of novel heterocyclic compounds is paramount for developing next-generation therapeutics. The indole core, a prevalent structural motif in numerous bioactive molecules, is known for its ability to interact with biological targets such as enzymes and receptors. The presence of the azepan-1-yl group introduces a rigid bicyclic structure that can enhance binding affinity and selectivity, while the sulfonyl group serves as a critical pharmacophore for modulating receptor activity. This combination of structural elements makes 2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such complex molecules with high precision. Studies have suggested that the sulfonyl group in this compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, thereby modulating their activity. Additionally, the N-(3-methylphenyl)acetamide moiety may contribute to the compound's solubility and metabolic stability, which are crucial factors for drug-like properties. These insights have been instrumental in guiding synthetic strategies aimed at optimizing the molecule's pharmacological profile.

The synthesis of 2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide presents a significant challenge due to its multi-step construction and the need for precise regioselectivity. However, recent developments in transition-metal-catalyzed reactions and asymmetric synthesis have made it feasible to construct such complex molecules with greater efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the indole and azepane moieties, while nucleophilic substitution reactions have been utilized to install the sulfonyl and acetamide groups. These advances in synthetic methodology have not only streamlined the preparation of this compound but also opened up new avenues for exploring related derivatives.

Beyond its synthetic significance, 2-({1-2-(azepan-1-yl)-2-oxyloethyl}-1H-indol--3--ylsulfonyl)-N--(3--methylphenyl)acetamide has shown promise in preclinical studies as a potential therapeutic agent. Initial investigations have revealed that it exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The indole scaffold, in particular, has been associated with anti-inflammatory effects, while the sulfonyl group has been shown to modulate enzyme activity through allosteric binding. These findings suggest that this compound could be developed into a novel therapeutic for conditions such as chronic inflammation or autoimmune disorders.

The integration of machine learning and artificial intelligence into drug discovery has further accelerated the exploration of novel compounds like 878058--76--5. By leveraging large datasets of bioactive molecules and their interactions with biological targets, computational models can predict the potential efficacy of new compounds with remarkable accuracy. These models have been used to identify promising analogs of 2--({1--2--(azepan--1--ylyl)--2--oxoethyl}-1H-indol--3--ylsulfonyl)--N--(3--methylphenyl)acetamide, which could serve as starting points for future drug development efforts.

In conclusion,878058--76--5 represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. The combination of an indole core, azepane ring, sulfonyl group, and N-(3-methylphenyl)acetamide moiety endows this compound with remarkable pharmacological properties, making it a valuable tool for further research. As our understanding of molecular interactions continues to evolve, it is likely that compounds like this will play an increasingly important role in the development of new therapeutics for a wide range of diseases.

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